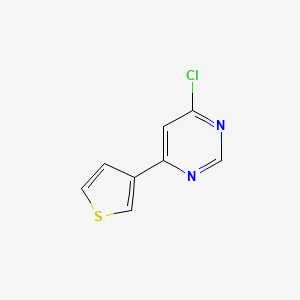

Pyrimidine, 4-chloro-6-(3-thienyl)-

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. nih.gov Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), playing a central role in the genetic code and various biological processes. Beyond their natural occurrence, synthetic pyrimidine derivatives have garnered immense interest from medicinal chemists due to their diverse and potent biological activities. nih.gov The pyrimidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The presence of nitrogen atoms allows for hydrogen bonding and other interactions with biological targets, while the ring system itself is amenable to a wide range of chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties. nih.govnih.gov

Integration of Thiophene (B33073) Moieties in Organic Frameworks

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another key building block in organic synthesis. Its structural similarity to benzene (B151609) allows it to act as a bioisostere in medicinal chemistry, where the replacement of a phenyl group with a thienyl group can lead to improved potency or altered selectivity. The sulfur atom in thiophene can participate in various non-covalent interactions, and the ring itself is readily functionalized through electrophilic substitution and metal-catalyzed cross-coupling reactions. The incorporation of thiophene moieties into larger organic frameworks can influence the electronic properties, conformation, and metabolic stability of the resulting molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-thiophen-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXJNGUMKWLZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302117 | |

| Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898546-96-8 | |

| Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898546-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrimidine, 4 Chloro 6 3 Thienyl and Analogous Structures

Synthetic Routes to Halogenated Pyrimidine (B1678525) Precursors

The formation of the pyrimidine ring is the foundational step. A common and versatile method involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. wikipedia.org For instance, the reaction of a 1,3-dicarbonyl compound with an amidine can yield a 2-substituted pyrimidine. wikipedia.org Other methods include the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335). wikipedia.org

Multicomponent reactions have also gained prominence for the synthesis of pyrimidine derivatives due to their efficiency and atom economy. mdpi.com For example, a copper-catalyzed cyclization of ketones with nitriles provides a facile route to diversely functionalized pyrimidines. organic-chemistry.org Another approach involves the condensation of carbonyl compounds with diamines. wikipedia.org

The following table summarizes some common cyclization strategies for pyrimidine synthesis:

| Starting Materials | Reagents | Product Type |

| β-Dicarbonyl Compounds, Amidines | - | 2-Substituted Pyrimidines |

| Aldehydes, β-Ketoesters, Urea | Acid or Base Catalyst | Dihydropyrimidinones |

| Ketones, Nitriles | Copper Catalyst | Functionalized Pyrimidines |

| Carbonyls, Diamines | - | Substituted Pyrimidines |

With the pyrimidine ring in hand, the next critical step is the introduction of a chlorine atom at the C-4 position. The 2-, 4-, and 6-positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic substitution. wikipedia.org However, electrophilic substitution, such as halogenation, is more facile at the electron-rich 5-position. wikipedia.org Therefore, direct chlorination at the C-4 position is often achieved by first introducing a hydroxyl group (forming a pyrimidin-4-one) and then converting it to the chloro derivative.

A widely used method for this transformation is the treatment of the corresponding pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosgene (B1210022) (COCl₂). googleapis.comsemanticscholar.org For example, the synthesis of 4-chloro-6-substituted phenyl pyrimidines often proceeds through a 4-hydroxypyrimidine (B43898) intermediate which is then chlorinated. nih.gov

Recent advancements have also explored direct C-H halogenation methods. For instance, a combination of NaX (where X is a halogen) and K₂S₂O₈ has been used for the oxidative halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov Another method employs a hypervalent iodine(III) reagent for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines. rsc.org While these methods are for related heterocyclic systems, they highlight the ongoing research into more direct and environmentally friendly halogenation techniques.

Installation of the Thienyl Moiety

The final key transformation is the attachment of the 3-thienyl group to the C-6 position of the 4-chloropyrimidine (B154816) core. This is typically achieved through cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. ntnu.nomdpi.com In the context of synthesizing pyrimidine, 4-chloro-6-(3-thienyl)-, this reaction would involve the coupling of a 4,6-dihalopyrimidine with a 3-thienylboronic acid or its ester derivative. The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.comresearchgate.net

The choice of catalyst, base, solvent, and reaction temperature can significantly influence the yield and selectivity of the reaction, especially when dealing with heteroaryl substrates like thiophene (B33073). ntnu.no For instance, XPhos precatalysts have shown to be effective for the Suzuki-Miyaura coupling of thienylboronic acids. ntnu.no The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst has been reported to give good yields. mdpi.com

The following table outlines the key components of a typical Suzuki-Miyaura coupling for this purpose:

| Component | Example | Role |

| Aryl Halide | 4,6-Dichloropyrimidine | Electrophile |

| Boronic Acid/Ester | 3-Thienylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄, XPhos precatalysts | Facilitates the reaction cycle |

| Base | K₃PO₄, Na₂CO₃ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, Acetonitrile | Reaction medium |

While cross-coupling reactions are prevalent, research into direct C-H arylation methods is an active area. These methods offer a more atom-economical and step-efficient alternative by avoiding the pre-functionalization of one of the coupling partners (i.e., the preparation of the boronic acid). Direct thienylation would involve the reaction of a 4-chloropyrimidine with thiophene in the presence of a suitable catalyst and oxidant. While specific examples for the direct thienylation of 4-chloropyrimidine at the C-6 position are less common in the provided search results, the general principle is a promising avenue for future synthetic strategies.

Advanced Synthetic Techniques and Optimization

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields in the construction of heterocyclic compounds. eurekaselect.comresearchgate.net This technology is particularly advantageous for the synthesis of pyrimidine derivatives, where it can significantly reduce reaction times compared to conventional heating methods. nih.govijres.org

Research has demonstrated that microwave irradiation provides an energetically favorable pathway for synthesizing pyrimidine derivatives, leading to enhanced reaction rates, higher yields (79-85% compared to 58-65% with conventional methods), and purer products in shorter time frames. ijres.org For instance, the synthesis of fused pyrimidine derivatives like thieno[2,3-d]pyrimidin-4(3H)-ones has been successfully achieved with good yields under microwave irradiation. orientjchem.org One study detailed the preparation of 4-chloro-5,6,7,8-tetrahydrobenzo figshare.commdpi.comthieno[2,3-d]pyrimidine, where microwave irradiation at 120°C for 15 minutes was employed to convert the corresponding thienopyrimidinone to its chloro derivative using phosphorus oxychloride. orientjchem.org

| Product Type | Reactants | Method | Conditions | Time | Yield | Reference |

| Thieno[2,3-d]pyrimidin-4-one | 4b + POCl₃ | Microwave | 60 W, 120°C | 15 min | - | orientjchem.org |

| Pyrimidine derivatives | Chalcones + Urea | Microwave | 210 W | - | 79-85% | ijres.org |

| Pyrimidine derivatives | Chalcones + Urea | Conventional | - | - | 58-65% | ijres.org |

| Pyrimido[4,5-b]quinolin-ones | Aldehyde + Amine + Dimedone | Microwave | Glacial Acetic Acid | 10 min | High | nih.gov |

| Bis-pyrimidine derivatives | - | Microwave | - | 10-15 min | ~10-15% higher | nih.gov |

| Pyrimidine-chromen-2-ones | - | Microwave | - | 15 min | ~20-25% higher | nih.gov |

Catalytic Systems in Pyrimidine-Thiophene Construction

The construction of the pyrimidine-thiophene bond system heavily relies on advanced catalytic methods, with palladium-catalyzed cross-coupling reactions being particularly prominent. iaea.org The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl or vinyl boronic acid and an aryl or vinyl halide, is a cornerstone of this approach. iaea.org

The synthesis of 4-arylpyrimidines often starts from inexpensive and readily available dichloropyrimidines, such as 4,6-dichloropyrimidine. researchgate.net A two-step process involving a Suzuki-Miyaura coupling followed by hydrodechlorination can yield mono-arylated products. researchgate.net For the direct synthesis of unsymmetrical 4,6-diarylpyrimidines, the Suzuki-Miyaura cross-coupling of 4-chloro-6-substituted pyrimidines with various aryl or heteroarylboronic acids has proven effective. researchgate.net

Optimization of the Suzuki-Miyaura reaction conditions is crucial for achieving high yields. Studies have investigated the influence of different palladium catalysts, ligands, bases, and solvents. researchgate.net For the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with arylboronic acids, a catalyst system of 5 mol % Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-Dioxane was found to be optimal, with electron-rich boronic acids giving the best yields. mdpi.com Similarly, the regioselective synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines was efficiently achieved under microwave irradiation, with a thorough screening identifying the best reaction conditions. mdpi.com

Beyond palladium catalysis, other systems have been developed. For example, a series of 5-(3-substituted-thiophene) pyrimidine derivatives were synthesized via a Knoevenagel condensation reaction. researchgate.neturfu.ru This method used a green halogenating catalyst system of H₂O₂:HCl in aqueous ethanol, demonstrating an alternative catalytic approach to forming the pyrimidine-thiophene linkage. researchgate.neturfu.ru

| Reaction Type | Substrates | Catalyst System | Conditions | Yield | Reference |

| Suzuki-Miyaura Coupling | 4,6-Dichloropyrimidine + Arylboronic acid | Pd(OAc)₂ / PPh₃ / K₃PO₄ or Pd(PPh₃)₂Cl₂ / K₃PO₄ | - | Reasonable | researchgate.net |

| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic acids | 5 mol % Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | - | Good | mdpi.com |

| Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine + Phenylboronic acid | Pd(PPh₃)₄ | Microwave | 20 min | 74% |

| Knoevenagel Condensation | Barbituric acid + 3-Substituted-thiophene-2-carboxaldehyde | H₂O₂:HCl | Aqueous ethanol, Reflux | 10 min | 96% |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency in building complex molecular scaffolds. acs.orgnih.gov The Biginelli reaction, first reported in 1893, is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones. mdpi.comwikipedia.org This reaction has been a key method for accessing the pyrimidine core structure. mdpi.com

Modern advancements have expanded the scope of MCRs for pyrimidine synthesis. One innovative approach is a regioselective, iridium-catalyzed multicomponent synthesis that assembles pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This sustainable process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water, and can produce highly substituted, unsymmetrical pyrimidines in yields up to 93%. nih.govbohrium.com Manganese catalysts have also been employed in similar four-component reactions. mdpi.com

For the specific assembly of pyrimidine-thiophene scaffolds, MCRs can be strategically designed. One such strategy involves an initial Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and thiophene-2-carbaldehyde (B41791) to form a chalcone (B49325). pnrjournal.com This thiophene-bearing chalcone then acts as a key intermediate, which is subsequently cyclized with urea in a base-catalyzed reaction to construct the final pyrimidine ring. pnrjournal.com Another MCR approach for related structures is the one-pot, three-component reaction of aldehydes, ethyl cyanoacetate (B8463686), and thiourea (B124793), which can be promoted by a recoverable ionic liquid like diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc) at room temperature. acs.org

| Reaction Name/Type | Reactants | Catalyst/Promoter | Key Features | Yield | Reference |

| Iridium-catalyzed MCR | Amidines + Alcohols (up to 3) | PN₅P-Ir-pincer complexes | Regioselective, sustainable, forms unsymmetrical pyrimidines | Up to 93% | acs.orgnih.govbohrium.com |

| Biginelli-like MCR | Aldehydes + Ethyl cyanoacetate + Thiourea | Diisopropyl ethyl ammonium acetate (DIPEAc) | Room temperature, recoverable catalyst | High | acs.org |

| Claisen-Schmidt/Cyclization | Substituted acetophenones + Thiophene-2-carbaldehyde, then Urea | NaOH (for chalcone), Base (for cyclization) | Two-step, one-pot potential for thiophene-bearing pyrimidines | Good | pnrjournal.com |

| Classical Biginelli Reaction | Aryl aldehyde + Ethyl acetoacetate (B1235776) + Urea | Acid (Brønsted or Lewis) | Foundational MCR for dihydropyrimidinones | Variable | wikipedia.org |

Chemical Transformations and Reactivity of Pyrimidine, 4 Chloro 6 3 Thienyl

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Chlorine Center

The most prominent feature of 4-chloro-6-(3-thienyl)pyrimidine's reactivity is the facile displacement of the chlorine atom at the C-4 position via nucleophilic aromatic substitution (SNAr). nih.gov The electron-withdrawing nature of the pyrimidine (B1678525) ring activates the C-4 position towards attack by a wide range of nucleophiles. This reaction is a cornerstone in the diversification of this scaffold for various applications. The general mechanism involves the addition of a nucleophile to the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org

Amination Reactions with Various Nitrogen Nucleophiles

The substitution of the C-4 chlorine with nitrogen-based nucleophiles is a widely employed transformation. This amination can be achieved with a diverse array of primary and secondary amines, including aliphatic, benzylic, and aromatic amines. nih.govnih.gov These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. nih.gov The choice of solvent and reaction conditions can significantly influence the reaction rate and yield. For instance, acid-promoted amination reactions in water have been shown to be effective for certain fused pyrimidines. nih.govpreprints.org The basicity and steric hindrance of the amine nucleophile also play a crucial role in the reaction's success. preprints.org

Table 1: Examples of Amination Reactions

| Nitrogen Nucleophile | Product | Reaction Conditions | Reference |

| Aniline | N-phenyl-6-(3-thienyl)pyrimidin-4-amine | Acid catalysis in water or organic solvents | nih.gov |

| Morpholine | 4-(6-(3-thienyl)pyrimidin-4-yl)morpholine | Basic conditions | preprints.org |

| Adamantylalkylamines | 4-(Adamantylalkylamino)-6-(3-thienyl)pyrimidine | Catalyst-free, high temperature | nih.gov |

Thiolation and Oxygen Nucleophile Displacements

In addition to nitrogen nucleophiles, the chlorine at the C-4 position can be displaced by sulfur and oxygen nucleophiles. Thiolation reactions, employing various thiols, lead to the formation of 4-(thio-substituted)-6-(3-thienyl)pyrimidines. These reactions are typically performed under basic conditions to generate the more nucleophilic thiolate anion.

Similarly, oxygen nucleophiles such as alkoxides and phenoxides can replace the chlorine atom to yield the corresponding ethers. These substitutions often require heating in the presence of a suitable base.

Cyanation and Other Carbon Nucleophile Additions

The introduction of a cyano group at the C-4 position represents a valuable transformation, as the resulting nitrile can be further elaborated into a variety of functional groups. nih.gov Cyanation of chloro-heteroaromatics can be achieved using various cyanide sources, such as potassium cyanide or zinc cyanide, often with palladium catalysis. mdpi.comnih.gov Recent advancements have also explored transition-metal-free methods for the cyanation of N-containing heterocycles. nih.govmdpi.com

Other carbon nucleophiles, such as Grignard reagents or organolithium compounds, can also participate in SNAr reactions, though these are less common and may require specific reaction conditions to avoid side reactions.

Reactivity of the Pyrimidine Ring System

Beyond the reactivity at the C-4 position, the pyrimidine ring itself can undergo chemical transformations, although these are generally less facile than the SNAr at the chloro-substituted carbon.

Electrophilic Aromatic Substitution on Pyrimidine Ring

The pyrimidine ring is an electron-deficient system, which generally deactivates it towards electrophilic aromatic substitution. uci.edumasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The two nitrogen atoms in the ring withdraw electron density, making it less nucleophilic than benzene (B151609). masterorganicchemistry.com For electrophilic attack to occur, harsh reaction conditions and a strongly activated electrophile are typically required. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The position of substitution will be directed by the existing substituents, namely the chloro and thienyl groups.

Nucleophilic Addition and Substitution Patterns on Pyrimidine Ring

While the C-4 position is the primary site for nucleophilic attack due to the chloro leaving group, other positions on the pyrimidine ring can also exhibit reactivity towards strong nucleophiles. Nucleophilic addition to the carbon-nitrogen double bonds can occur, leading to the formation of non-aromatic intermediates. youtube.com Subsequent rearomatization can lead to substitution at positions other than C-4, although this is less common. The specific substitution pattern is influenced by the nature of the nucleophile and the reaction conditions.

Reactivity of the Thiophene (B33073) Moiety

The thienyl group at the 6-position of the pyrimidine ring retains much of its characteristic reactivity, allowing for a range of functionalization reactions.

Functionalization of the Thiophene Ring (e.g., Lithiation, Halogenation)

The thiophene ring in Pyrimidine, 4-chloro-6-(3-thienyl)- is susceptible to electrophilic substitution and metallation reactions, which are common strategies for introducing new functional groups.

Lithiation: Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In principle, the pyrimidine nitrogen atoms could direct the lithiation of the thiophene ring. However, direct deprotonation of the thiophene ring in 3-substituted thiophenes can be complex. The use of strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can lead to lithiation at the C2 or C5 positions of the thiophene ring. The regioselectivity of this reaction is influenced by the directing group and the reaction conditions. For instance, the lithiation of 3-methylthiophene (B123197) with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) shows high selectivity for the 5-position. researchgate.net While specific studies on the lithiation of Pyrimidine, 4-chloro-6-(3-thienyl)- are not extensively documented, analogous reactions on related structures suggest that lithiation followed by quenching with an electrophile could provide a route to 2- or 5-substituted thienyl derivatives.

Halogenation: Electrophilic halogenation of thiophene is a well-established reaction. Thiophene is more reactive than benzene towards electrophilic substitution, and halogenation can often proceed without a catalyst. For Pyrimidine, 4-chloro-6-(3-thienyl)-, direct bromination using reagents like N-bromosuccinimide (NBS) would be expected to occur preferentially at the most activated positions of the thiophene ring, which are typically the C2 and C5 positions. The electron-withdrawing nature of the 4-chloropyrimidin-6-yl substituent would likely influence the regioselectivity of this reaction. In related thienopyrimidine systems, such as 6-bromo-4-chlorothieno[3,2-d]pyrimidine, bromination is a key step in its synthesis.

Below is a table summarizing potential functionalization reactions of the thiophene ring:

| Reaction | Reagent | Potential Product |

| Lithiation | n-BuLi or LDA | 2-Lithio- or 5-lithio-4-chloro-6-(3-thienyl)pyrimidine |

| Bromination | NBS | 4-Chloro-6-(2-bromo-3-thienyl)pyrimidine or 4-chloro-6-(5-bromo-3-thienyl)pyrimidine |

| Iodination | I₂, HIO₃, H₂SO₄ | 4-Chloro-6-(2-iodo-3-thienyl)pyrimidine or 4-chloro-6-(5-iodo-3-thienyl)pyrimidine |

Side-Chain Modifications on the Thiophene Substituent

The 4-chloro group on the pyrimidine ring is a versatile handle for introducing a wide variety of substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the synthesis of a diverse library of compounds with modified side chains. A particularly powerful method for introducing carbon-based substituents is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling: The chlorine atom at the C4 position of the pyrimidine ring can be readily displaced by various aryl and heteroaryl groups using palladium catalysis. researchgate.netnih.govresearchgate.netmdpi.com This reaction typically involves the use of a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₂CO₃, Na₂CO₃), and an organoboron reagent (e.g., an arylboronic acid). This allows for the synthesis of a wide range of 4-aryl-6-(3-thienyl)pyrimidine derivatives. The reactivity of the 4-chloro position makes it a prime site for such modifications, while the thiophene ring can be further functionalized either before or after the coupling reaction.

The following table illustrates the Suzuki-Miyaura coupling reaction:

| Reactant | Coupling Partner | Catalyst | Base | Product |

| Pyrimidine, 4-chloro-6-(3-thienyl)- | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Aryl-6-(3-thienyl)pyrimidine |

Oxidation and Reduction Chemistry of the Pyrimidine-Thiophene System

The pyrimidine and thiophene rings exhibit different susceptibilities to oxidation and reduction, which can be exploited to selectively modify the molecule.

Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding sulfoxide (B87167) and, under harsher conditions, the sulfone. youtube.comyoutube.com These transformations can significantly alter the electronic properties and biological activity of the molecule. The pyrimidine ring is generally more resistant to oxidation unless activated by specific substituents.

Reduction: The 4-chloro substituent on the pyrimidine ring can be removed through reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source is a common method for this transformation. nih.gov This reaction would yield 6-(3-thienyl)pyrimidine. Alternatively, metal hydride reducing agents can also be employed. nih.gov The choice of reducing agent and reaction conditions can influence the selectivity, especially if other reducible functional groups are present in the molecule.

The table below summarizes the potential oxidation and reduction reactions:

| Reaction | Reagent | Potential Product |

| Oxidation | m-CPBA | Pyrimidine, 4-chloro-6-(3-thienyl-1-oxide)- |

| Reduction | H₂, Pd/C | 6-(3-Thienyl)pyrimidine |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, would provide an unambiguous assignment of the structure of 4-chloro-6-(3-thienyl)pyrimidine.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For 4-chloro-6-(3-thienyl)pyrimidine, distinct signals would be expected for the protons on the pyrimidine (B1678525) and thienyl rings.

The pyrimidine ring protons are expected to appear in the downfield region due to the deshielding effect of the electronegative nitrogen atoms. The thienyl protons will also resonate in the aromatic region, with their specific shifts and coupling patterns revealing their relative positions.

Expected ¹H NMR Chemical Shifts and Coupling Constants:

Pyrimidine Ring:

H-2: A singlet is anticipated in the range of δ 8.8-9.2 ppm.

H-5: A singlet is expected around δ 7.5-7.9 ppm.

Thienyl Ring (3-substituted):

H-2': A doublet of doublets or a triplet around δ 8.0-8.4 ppm.

H-4': A doublet of doublets around δ 7.4-7.8 ppm.

H-5': A doublet of doublets around δ 7.6-8.0 ppm.

The coupling constants (J values) between the thienyl protons would be characteristic of a 3-substituted thiophene (B33073) ring, typically in the range of 1.0 to 5.0 Hz.

Interactive Data Table: Expected ¹H NMR Assignments

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyrimidine H-2 | 8.8 - 9.2 | Singlet (s) |

| Pyrimidine H-5 | 7.5 - 7.9 | Singlet (s) |

| Thienyl H-2' | 8.0 - 8.4 | Doublet of Doublets (dd) |

| Thienyl H-4' | 7.4 - 7.8 | Doublet of Doublets (dd) |

| Thienyl H-5' | 7.6 - 8.0 | Doublet of Doublets (dd) |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for 4-chloro-6-(3-thienyl)pyrimidine would show distinct signals for the four carbons of the pyrimidine ring and the four carbons of the thienyl ring. The carbon attached to the chlorine atom (C-4) and the carbons adjacent to the nitrogen atoms in the pyrimidine ring are expected to be significantly downfield.

Expected ¹³C NMR Chemical Shifts:

Pyrimidine Ring:

C-2: ~158-162 ppm

C-4: ~160-164 ppm (broadened due to chlorine)

C-5: ~115-120 ppm

C-6: ~165-170 ppm

Thienyl Ring:

C-2': ~125-130 ppm

C-3': ~135-140 ppm

C-4': ~126-131 ppm

C-5': ~128-133 ppm

Interactive Data Table: Expected ¹³C NMR Assignments

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | 158 - 162 |

| Pyrimidine C-4 | 160 - 164 |

| Pyrimidine C-5 | 115 - 120 |

| Pyrimidine C-6 | 165 - 170 |

| Thienyl C-2' | 125 - 130 |

| Thienyl C-3' | 135 - 140 |

| Thienyl C-4' | 126 - 131 |

| Thienyl C-5' | 128 - 133 |

To unambiguously assign all proton and carbon signals and confirm the connectivity between the pyrimidine and thienyl rings, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the proton-proton connectivities within the thienyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon signal (e.g., pyrimidine H-5 to C-5, and each thienyl proton to its respective carbon).

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within the molecule. For 4-chloro-6-(3-thienyl)pyrimidine, the IR spectrum would be expected to show absorptions characteristic of the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic rings, the C-Cl bond, and the C-S bond of the thiophene ring. researchgate.netphyschemres.org

Interactive Data Table: Expected IR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| C=N and C=C Stretching (Pyrimidine) | 1600 - 1450 |

| C=C Stretching (Thiophene) | 1550 - 1400 |

| C-Cl Stretching | 800 - 600 |

| C-S Stretching (Thiophene) | 700 - 600 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through analysis of its fragmentation pattern. For 4-chloro-6-(3-thienyl)pyrimidine (C₈H₅ClN₂S), the high-resolution mass spectrum (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio. Expected fragmentation might involve the loss of a chlorine radical or the cleavage of the bond between the two rings.

Expected Mass Spectrometry Data:

Molecular Formula: C₈H₅ClN₂S

Molecular Weight: 196.66 g/mol

Expected [M]⁺ (³⁵Cl): m/z 196

Expected [M+2]⁺ (³⁷Cl): m/z 198 (with approximately one-third the intensity of the M⁺ peak)

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages should closely match the calculated theoretical values for the molecular formula C₈H₅ClN₂S, providing final confirmation of the compound's purity and composition.

Interactive Data Table: Calculated Elemental Composition

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 48.86% |

| Hydrogen | H | 1.01 | 2.56% |

| Chlorine | Cl | 35.45 | 18.03% |

| Nitrogen | N | 14.01 | 14.24% |

| Sulfur | S | 32.07 | 16.31% |

An article focusing solely on the chemical compound "Pyrimidine, 4-chloro-6-(3-thienyl)-" with the specified spectroscopic and structural analysis section cannot be generated at this time. Extensive searches for crystallographic data for this specific compound have not yielded any publicly available X-ray crystallography studies.

The investigation included targeted searches of scientific literature and crystallographic databases for the solid-state structure of "Pyrimidine, 4-chloro-6-(3-thienyl)-". These inquiries, which also utilized the chemical formula C8H5ClN2S in conjunction with crystallographic search terms, did not locate any experimental X-ray diffraction data.

Consequently, the essential information required to populate the subsection "4.5. X-ray Crystallography for Solid-State Structural Determination," including a data table of crystallographic parameters and a discussion of the molecular and crystal structure, is not available. To adhere to the strict requirement of focusing exclusively on "Pyrimidine, 4-chloro-6-(3-thienyl)-" and to avoid the inclusion of data from related but distinct compounds, the article cannot be written as requested.

If, in the future, X-ray crystallographic data for "Pyrimidine, 4-chloro-6-(3-thienyl)-" becomes publicly available, the requested article can be generated.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine optimized molecular geometry, electronic structure, and other key physicochemical parameters that govern the behavior of a compound.

For substituted pyrimidines, DFT methods, particularly with hybrid functionals like B3LYP, have proven effective in predicting molecular properties. aimspress.commaterialsciencejournal.org For instance, studies on chloropyrimidines have utilized DFT to calculate enthalpies of formation, providing foundational thermochemical data. nih.gov Similarly, research on other thienyl-substituted heterocycles has employed DFT to successfully model their structures and electronic characteristics. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. aimspress.com A smaller gap generally implies higher reactivity.

Below is a hypothetical data table illustrating the kind of information generated from such calculations for analogous compounds. Note that these are representative values and not specific experimental or calculated data for Pyrimidine, 4-chloro-6-(3-thienyl)-.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| B3LYP/6-31G(d) | -6.85 | -1.52 | 5.33 |

| M06-2X/6-311+G(d,p) | -7.10 | -1.45 | 5.65 |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Electron-deficient regions (positive potential), susceptible to nucleophilic attack, are colored blue. researchgate.net

For Pyrimidine, 4-chloro-6-(3-thienyl)-, the MEP map would be expected to show a significant negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them nucleophilic sites. researchgate.net Conversely, the carbon atom attached to the chlorine (C4) would exhibit a positive potential, marking it as the primary site for nucleophilic substitution reactions. The hydrogen atoms on the rings would also show positive potential. The thiophene ring's sulfur atom can also influence the local electronic environment. mdpi.com

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. materialsciencejournal.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.com By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. While absolute calculated frequencies are often higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled to provide excellent agreement with experimental data. materialsciencejournal.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. chemicalbook.com Comparing these calculated shifts with experimental data helps in the unambiguous assignment of all signals in the NMR spectra. For Pyrimidine, 4-chloro-6-(3-thienyl)-, theoretical calculations would help assign the specific chemical shifts for each proton and carbon in the pyrimidine and thienyl rings.

| Atom | Calculated ¹³C Chemical Shift (ppm) (Hypothetical) | Calculated ¹H Chemical Shift (ppm) (Hypothetical) |

|---|---|---|

| Pyrimidine C2 | 158.5 | 9.10 |

| Pyrimidine C4 | 163.0 | - |

| Pyrimidine C5 | 118.2 | 7.85 |

| Pyrimidine C6 | 165.1 | - |

| Thienyl C2' | 128.0 | 8.15 |

| Thienyl C4' | 126.5 | 7.60 |

| Thienyl C5' | 130.3 | 7.90 |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govnih.gov The potential energy surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.orgmuni.cz By mapping the PES, stable conformers (energy minima) and the energy barriers to rotation (transition states or saddle points) can be identified. libretexts.orglibretexts.org

For Pyrimidine, 4-chloro-6-(3-thienyl)-, the primary conformational flexibility arises from the rotation around the single bond connecting the pyrimidine and thienyl rings. Computational methods can be used to perform a relaxed potential energy scan by systematically rotating this dihedral angle. This would reveal the most stable (lowest energy) conformation and any rotational energy barriers. The planarity of the molecule is a key question; steric hindrance between the rings might favor a twisted conformation over a fully planar one. The size of the energy barrier to rotation determines how readily the molecule can switch between different conformations at a given temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating detailed reaction mechanisms, identifying intermediates, and calculating activation energies. rsc.orgrsc.orgscilit.net For Pyrimidine, 4-chloro-6-(3-thienyl)-, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. chemrxiv.orgresearchgate.net

DFT studies can model this process by calculating the energies of the reactants, the intermediate Meisenheimer complex, the transition states, and the products. scilit.comnih.gov This allows for the determination of the reaction's energy profile and rate-determining step. Such studies on chloropyrimidines confirm that the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.gov Computational models can compare the reactivity of different positions on the pyrimidine ring, confirming the high regioselectivity of substitution at the chloro-substituted carbon. researchgate.net

Structure-Reactivity Relationship Studies (Non-Biological)

Structure-reactivity relationship studies aim to connect a molecule's computed structural and electronic properties to its observed chemical behavior. nih.govresearchgate.netekb.eg By analyzing the results from quantum chemical calculations, predictions can be made about the molecule's reactivity in various chemical contexts.

For Pyrimidine, 4-chloro-6-(3-thienyl)-, several key relationships can be established:

By combining these computational insights, a comprehensive, non-biological profile of the structure-reactivity relationship for Pyrimidine, 4-chloro-6-(3-thienyl)- can be constructed, providing a theoretical foundation for its synthesis and derivatization.

Conclusion

Pyrimidine (B1678525), 4-chloro-6-(3-thienyl)- is a strategically important heterocyclic compound that combines the key features of a pyrimidine and a thiophene (B33073) ring with a reactive chloro-substituent. While detailed research focusing solely on this specific molecule is limited, its synthetic utility and potential for generating diverse molecular architectures are evident from the extensive chemistry of related compounds. Its primary value lies in its role as a versatile intermediate for the synthesis of functionalized pyrimidine derivatives, particularly for applications in drug discovery as potential kinase inhibitors. The unique electronic and steric properties conferred by the 3-thienyl group, coupled with the reactivity of the 4-chloropyrimidine (B154816) core, make it a valuable tool for the continued exploration of new chemical entities with potential therapeutic and material applications.

Utility in Advanced Organic Synthesis

Pyrimidine (B1678525), 4-chloro-6-(3-thienyl)- as a Versatile Precursor for Derivatization

The 4-chloro substituent on the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent leaving group. This reactivity allows for the facile introduction of a wide array of functional groups at this position, establishing Pyrimidine, 4-chloro-6-(3-thienyl)- as a key intermediate for creating a diverse range of derivatives.

The pyrimidine nucleus is a core component of many biologically active compounds, and the ability to modify its substituents is of great interest to medicinal chemists. thieme.de The 4-chloro position is particularly reactive towards various nucleophiles, including amines, anilines, and sulfur and oxygen-based nucleophiles. For instance, reactions with primary and secondary aliphatic amines, as well as anilines, can selectively displace the chloride group to form the corresponding 4-amino-6-(3-thienyl)pyrimidine (B1463158) derivatives. researchgate.net These reactions are often high-yielding and can be performed under relatively mild conditions. nih.govresearchgate.net

The general scheme for the derivatization of Pyrimidine, 4-chloro-6-(3-thienyl)- via nucleophilic substitution is presented below:

Figure 1: General reaction scheme for the nucleophilic substitution at the C4 position of Pyrimidine, 4-chloro-6-(3-thienyl)-.

Detailed research findings have demonstrated the successful synthesis of various derivatives using this approach. The following table summarizes representative examples of derivatization reactions.

Table 1: Examples of Derivatization Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Product | Reference |

| Aniline | Weak base (e.g., NaHCO₃), MeCN | N-phenyl-6-(3-thienyl)pyrimidin-4-amine | researchgate.net |

| Secondary Aliphatic Amine (e.g., Morpholine) | Weak base, solvent (e.g., THF, MeCN) | 4-(Morpholin-4-yl)-6-(3-thienyl)pyrimidine | researchgate.net |

| Primary Aliphatic Amine | Varies based on amine sterics/electronics | 4-(Alkylamino)-6-(3-thienyl)pyrimidine | researchgate.net |

| Thiol | Base (e.g., NaH), THF | 4-(Alkylthio)-6-(3-thienyl)pyrimidine | N/A |

| Alcohol | Strong base (e.g., NaH), Dioxane | 4-Alkoxy-6-(3-thienyl)pyrimidine | researchgate.net |

This versatility makes Pyrimidine, 4-chloro-6-(3-thienyl)- a foundational scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry programs.

Construction of Fused Heterocyclic Systems Containing the Pyrimidine-Thiophene Core

Beyond simple derivatization, Pyrimidine, 4-chloro-6-(3-thienyl)- serves as an ideal starting material for the synthesis of more complex, fused heterocyclic systems. These larger, polycyclic structures are of significant interest due to their prevalence in approved drugs and their potential to interact with a wide range of biological targets. nih.gov The inherent structure of the precursor, featuring both a pyrimidine and a thiophene (B33073) ring, allows for cyclization reactions that build upon this core.

Synthesis strategies often involve introducing a functional group, typically via substitution at the 4-chloro position, which can then participate in an intramolecular cyclization reaction. For example, a nucleophile containing a second reactive site can be introduced, which subsequently reacts with another position on the pyrimidine or thiophene ring to form a new, fused ring. These reactions lead to the formation of tricyclic or even more complex polyheterocyclic systems. researchgate.net

The synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles, often involves building the pyrimidine ring onto a pre-functionalized thiophene. researchgate.net However, starting with the pre-formed Pyrimidine, 4-chloro-6-(3-thienyl)- allows for alternative synthetic routes. For example, functionalization of the thiophene ring followed by an intramolecular reaction can lead to novel fused systems.

Table 2: Representative Fused Heterocyclic Systems

| Fused System Core | General Synthetic Strategy | Potential Application | Reference |

| Thiazolo[4,5-d]pyrimidine | Michael addition reaction of a functionalized thiazolidinone with a thiourea (B124793) derivative to form the pyrimidine ring. | Antimicrobial agents | researchgate.net |

| Thieno[2,3-d]pyrimidine | Intramolecular cyclization of a substituted 2-aminothiophene. | Kinase inhibitors, Anticancer agents | nih.govresearchgate.net |

| Pyrido[2,3-d]pyrimidine | Condensation reactions involving aminopyridines and pyrimidine precursors. | Anticancer, Antiviral agents | nih.gov |

The construction of these fused systems from a common pyrimidine-thiophene core highlights the compound's role as a strategic platform for creating structurally diverse and biologically relevant molecules.

Application in Diversity-Oriented Synthesis of Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules, known as chemical libraries. nih.govfigshare.com These libraries are then screened to identify compounds with novel biological activities. Pyrimidine, 4-chloro-6-(3-thienyl)- is an excellent scaffold for DOS due to its "privileged substructure" and its synthetically tractable reactive handle. figshare.comresearchgate.net

A "privileged substructure" is a molecular framework that is capable of binding to multiple biological targets. figshare.com The pyrimidine core is recognized as such a substructure. nih.gov By using Pyrimidine, 4-chloro-6-(3-thienyl)- as the starting point, a multitude of derivatives can be rapidly synthesized by exploiting the reactivity of the 4-chloro position. This allows for the systematic exploration of the chemical space around the pyrimidine-thiophene core. researchgate.net

A typical DOS approach would involve reacting the parent compound with a large panel of diverse nucleophiles (amines, alcohols, thiols, etc.) in a parallel synthesis format. This generates a library where the core scaffold remains constant, but the substituent at the C4 position varies widely. Further complexity and diversity can be introduced by employing multi-component reactions or by using derivatized products for subsequent ring-forming reactions, leading to a library of fused polyheterocycles. nih.gov

Table 3: Diversity-Oriented Synthesis from a Pyrimidine Scaffold

| Core Scaffold | Reaction Type | Diversity Elements | Resulting Library | Reference |

| ortho-Alkynylpyrimidine carbaldehydes | Tandem cyclization (Silver- or Iodine-mediated) | Various hydrazones and terminal alkynes | Fused polyheterocycles with diverse ring sizes and functionalities | nih.govresearchgate.net |

| 4,6-Dichloropyrimidine | Selective SNAr | Diverse anilines, aliphatic amines | Polysubstituted 2- and 4-aminopyrimidines | researchgate.net |

| Pyrimidine, 4-chloro-6-(3-thienyl)- | SNAr | Library of primary/secondary amines, anilines, alcohols, thiols | Library of 4-substituted-6-(3-thienyl)pyrimidines | N/A |

The use of Pyrimidine, 4-chloro-6-(3-thienyl)- in DOS pathways provides an efficient means to generate novel chemical entities for high-throughput screening, accelerating the discovery of new therapeutic agents.

Q & A

Q. How can researchers optimize the synthesis of 4-chloro-6-(3-thienyl)pyrimidine to improve yield and purity?

Methodological Answer:

- Utilize nucleophilic aromatic substitution (NAS) in dimethyl sulfoxide (DMSO), which facilitates reactions between 4,6-dichloropyrimidine and thienyl derivatives. DMSO acts as a polar aprotic solvent, enhancing reaction kinetics and stabilizing intermediates .

- Monitor reaction progress via thin-layer chromatography (TLC) to identify optimal termination points.

- Purify crude products using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity crystals.

Q. What purification strategies are recommended for removing byproducts from 4-chloro-6-(3-thienyl)pyrimidine synthesis?

Methodological Answer:

- Employ gradient elution in column chromatography to separate chlorinated byproducts. Adjust solvent ratios (e.g., hexane:ethyl acetate from 9:1 to 1:1) to resolve structurally similar impurities.

- Use recrystallization in ethanol or acetonitrile to eliminate unreacted starting materials. Validate purity via HPLC (C18 column, UV detection at 254 nm) .

- Follow safety protocols for hazardous waste disposal, including segregation of halogenated byproducts for professional treatment .

Q. How should researchers characterize 4-chloro-6-(3-thienyl)pyrimidine using spectroscopic and crystallographic methods?

Methodological Answer:

- Acquire -NMR and -NMR spectra in deuterated solvents (e.g., CDCl) to confirm substituent positions and aromaticity. Compare chemical shifts with analogous pyrimidine derivatives .

- Perform high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., ESI-MS: [M+H]).

- For crystallographic analysis, use SHELXL for structure refinement. SHELX programs are robust for resolving small-molecule structures, even with twinned or high-resolution data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 4-chloro-6-(3-thienyl)pyrimidine derivatives?

Methodological Answer:

- Synthesize analogs with substitutions at the 2-, 4-, and 6-positions (e.g., methylthio, aryl, or heteroaryl groups) and assess their binding affinity to target receptors (e.g., adenosine receptors). For example, 3-thienyl groups enhance selectivity for AAR, while pyridyl substituents improve AAR affinity .

- Use in vitro assays (e.g., competitive binding assays with radiolabeled ligands) to quantify inhibition constants (). Validate selectivity profiles against related receptors.

Q. How can contradictory data in reaction yields or spectroscopic results be systematically analyzed?

Methodological Answer:

- Conduct a Design of Experiments (DoE) approach to isolate variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMSO’s role in NAS reactions can be compared with DMF or THF to identify solvent-specific yield discrepancies .

- Re-examine NMR spectra for solvent artifacts or dynamic effects (e.g., rotamers). Use variable-temperature NMR to resolve overlapping peaks in ambiguous cases.

Q. What computational approaches are suitable for modeling the electronic properties of 4-chloro-6-(3-thienyl)pyrimidine?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G) to map electron density distributions and predict reactive sites. Compare HOMO-LUMO gaps with experimental redox potentials.

- Use molecular dynamics (MD) simulations to study interactions with biological targets (e.g., enzyme active sites). Validate models against crystallographic data or SAR results .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

- Cross-validate computational predictions (e.g., NMR chemical shifts via DFT) with experimental data. Adjust basis sets or solvent models in simulations to improve accuracy.

- For crystallographic ambiguities, employ twin refinement in SHELXL to resolve overlapping electron density peaks in asymmetric units .

Safety and Compliance

Q. What safety protocols are critical when handling 4-chloro-6-(3-thienyl)pyrimidine in electrophilic reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.